molecular formula C7H9NO B13589587 2-Hydroxy-2-(3-methylidenecyclobutyl)acetonitrile

2-Hydroxy-2-(3-methylidenecyclobutyl)acetonitrile

Cat. No.: B13589587
M. Wt: 123.15 g/mol
InChI Key: HDSLEHKDXOOJHI-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(3-methylidenecyclobutyl)acetonitrile is a compound that has garnered significant interest due to its unique chemical structure and potential applications. This compound belongs to the class of cyclobutyl carbinol nitriles and features a cyano group (CN) and a hydroxyl group (OH) attached to the same carbon atom. It was first synthesized by researchers at the University of Illinois in 2004 using a photochemical reaction to convert 2-cyanocyclobutanone to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-2-(3-methylidenecyclobutyl)acetonitrile can be synthesized through several methods, involving both photochemical and thermal reactions. The initial synthesis involved a photochemical reaction to convert 2-cyanocyclobutanone to the desired compound. Other methods include thermal reactions that have been characterized by techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound’s synthesis in a laboratory setting provides a foundation for potential industrial-scale production. The scalability of the photochemical and thermal reactions used in its synthesis would need to be evaluated for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2-(3-methylidenecyclobutyl)acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the cyano and hydroxyl groups, which provide reactive sites for different reagents.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typical conditions involve controlled temperatures and the use of solvents such as ethanol and methanol.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted nitriles.

Scientific Research Applications

2-Hydroxy-2-(3-methylidenecyclobutyl)acetonitrile has been used as a reagent in the synthesis of other compounds, such as pyrrolidines and piperidines. Its unique structure and reactivity make it a valuable intermediate in organic synthesis. Additionally, the compound has shown potential in biological applications, including antimicrobial and antifungal activities. It has also been investigated for its anticancer potential.

Mechanism of Action

The mechanism by which 2-Hydroxy-2-(3-methylidenecyclobutyl)acetonitrile exerts its effects involves interactions with various molecular targets and pathways. The cyano and hydroxyl groups play a crucial role in its reactivity, allowing it to participate in different chemical reactions. The compound’s antimicrobial and antifungal activities are likely due to its ability to disrupt cellular processes in microorganisms.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-Hydroxy-2-(3-methylidenecyclobutyl)acetonitrile include other cyclobutyl carbinol nitriles and related nitrile-containing compounds. These compounds share structural similarities but may differ in their reactivity and applications.

Uniqueness: What sets this compound apart from similar compounds is its unique combination of a cyano group and a hydroxyl group attached to the same carbon atom.

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

2-hydroxy-2-(3-methylidenecyclobutyl)acetonitrile

InChI

InChI=1S/C7H9NO/c1-5-2-6(3-5)7(9)4-8/h6-7,9H,1-3H2

InChI Key

HDSLEHKDXOOJHI-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(C1)C(C#N)O

Origin of Product

United States

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